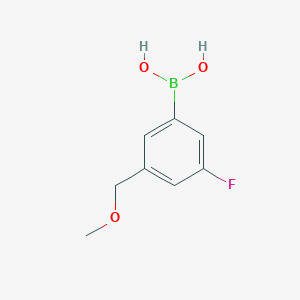
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C10H14BFO3 . The molecular weight of this compound is 212.03 g/mol.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions using microwave and triton B catalyst . It can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 212.03 g/mol. More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.
Applications De Recherche Scientifique
Sensing and Recognition of Biomolecules
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and its derivatives have been pivotal in the development of sensing materials. For example, a study utilized a derivative for enzyme-free glucose sensing, highlighting its potential in medical diagnostics and monitoring (Bao et al., 2021). Similarly, phenylboronic acids have been crucial in recognizing saccharides, with their aromatic ring aiding in attaching hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes (Mu et al., 2012).
Antifungal Applications
Certain derivatives of phenylboronic acids have demonstrated significant antifungal activity, particularly against strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of fluorine substituents have been found to influence the antifungal efficacy of these compounds (Borys et al., 2019).
Material Sciences and Organic Synthesis
In material science and organic synthesis, phenylboronic acids are used due to their chemical properties. For instance, studies have focused on the synthesis of specific phenylboronic acid derivatives as key intermediates in the manufacture of various materials or pharmaceuticals (Qiu et al., 2009). The adsorption mechanisms of these compounds have also been a subject of study, influencing the development of materials and understanding of their surface interactions (Piergies et al., 2013).
Cancer Research and Therapeutic Applications
Phenylboronic acids and their derivatives have shown promise as anticancer agents. They exhibit antiproliferative and proapoptotic properties, with certain compounds inducing cell cycle arrest and caspase-3 activation in cancer cells, indicating their potential in experimental oncology (Psurski et al., 2018).
Drug Development and Medicinal Chemistry
Phenylboronic acids have been studied as potential building blocks for the synthesis of silicon-containing drugs, showcasing the versatility of these compounds in drug development (Troegel et al., 2009). Their application in creating glucose-responsive materials for insulin loading and release has also been noted, which is crucial in diabetes management (Luo et al., 2020).
Mécanisme D'action
Target of Action
The primary target of the compound 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and readily prepared . These properties may impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups and the reaction conditions could potentially influence the action of this compound.
Safety and Hazards
Like many chemical compounds, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Orientations Futures
The future directions for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are likely to be influenced by ongoing research and development in the field of chemistry. Given its role as a reactant in various chemical reactions, it may find new applications in the synthesis of novel compounds and materials .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the formation of a complex between this compound and the palladium catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with specific proteins involved in cell signaling, leading to alterations in downstream signaling pathways. Additionally, it can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, in Suzuki-Miyaura coupling reactions, this compound forms a complex with palladium catalysts, facilitating the transmetalation process. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cellular function. At high doses, toxic or adverse effects can occur. Studies have shown that high doses of this compound can lead to cellular toxicity, organ damage, and other adverse effects in animal models. It is important to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interactions between this compound and metabolic enzymes can affect the overall metabolic balance within cells, influencing cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its activity and function, as different tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
[4-fluoro-3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-5-9(11(13)14)3-4-10(8)12/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYBLKXYIMKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186805 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-98-8 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
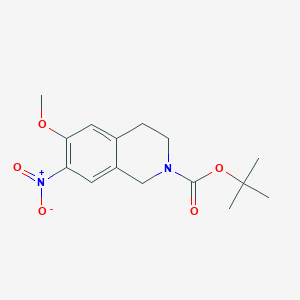
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
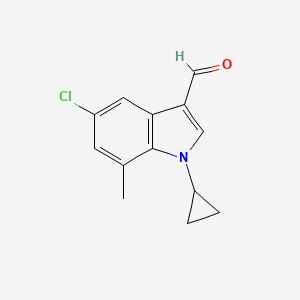
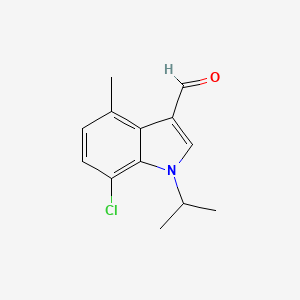
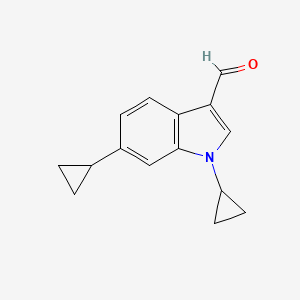
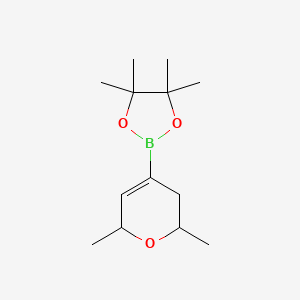
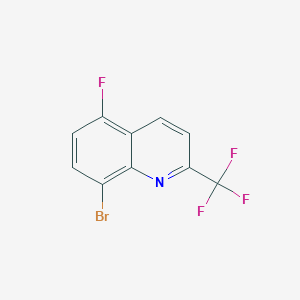

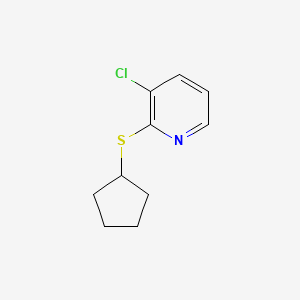
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
